1-methyl-2,3-dihydro-1H-isoindole
Overview
Description
1-methyl-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C9H11N . It is also known by other names such as 1-methylisoindoline .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, which are an important group of medicinal substances, has been reported in various studies . One study reported the synthesis of nine new 1H-isoindole-1,3(2H)-dione derivatives and five potential pharmacophores in good yield (47.24–92.91%) .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Various chemical reactions involving this compound have been reported in the literature . For instance, one study reported the formation of 2,3-dihydro-3-methylidene-1H-isoindol-1-one in 77% yield .Physical And Chemical Properties Analysis
This compound has a molecular weight of 133.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 133.089149355 g/mol and its monoisotopic mass is 133.089149355 g/mol .Scientific Research Applications
Synthesis and Properties
1-methyl-2,3-dihydro-1H-isoindole and its derivatives have been a focus in synthetic chemistry. Studies have explored their synthesis, such as the generation of 3-Alkoxy-1H-isoindoles with substituents at the carbocyclic moiety, developed from substituted 2,3-dihydro-1H-isoindol-1-ones. This involves regiospecific O-alkylation and NH deprotonation. Such compounds exhibit specific spectroscopic properties, existing primarily in a benzenoid 1H structure rather than a tautomeric o-quinonoid 2H structure (Hennige, Kreher, Konrad, & Jelitto, 1988).
Photophysical Properties
Research on N-methyl-benz[f]isoindole and N-methyl-dibenz[e,g]isoindole has shed light on the photophysical properties of isoindole derivatives. Investigations into their NMR spectra, UV/VIS absorption, fluorescence, and phosphorescence spectra have provided insights into their electronic structure and photophysical behavior (Rettig & Wirz, 1976).
Chemical Stability and Crystal Structure
The stability of isoindole derivatives like 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole in crystalline states has been studied, revealing insights into their molecular structure and intermolecular interactions (Takahashi et al., 1994).
Novel Synthesis Methods
Innovative methods for synthesizing isoindole derivatives have been developed. For instance, a convenient synthesis approach for 2,3-dihydro-1H-isoindol-1-ones (isoindolinones) has been reported, contributing to the expansion of this compound class (Kobayashi & Chikazawa, 2016).
Theoretical Studies and Reactivity
Theoretical calculations have been employed to compare the aromaticity and reactivity of isoindoles to other compounds, such as indoles. This has implications for understanding the distinct chemical behaviors and potential applications of isoindoles (Hou et al., 2007).
Recent Developments and Applications
Recent advancements in isoindole chemistry have been crucial, especially considering their applications in medicine, analytical detection, and solar energy. The review of novel reactions involving 2H- and 1H-isoindoles highlights their biological activities and the challenges in preparing these reactive compounds (Weintraub & Wang, 2022).
Mechanism of Action
Target of Action
1-Methylisoindoline, also known as 1H-Isoindole, 2,3-dihydro-1-methyl- or 1-methyl-2,3-dihydro-1H-isoindole, is a compound that has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The mode of action of 1-Methylisoindoline involves its interaction with the dopamine receptor D2. It is suggested that the compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can influence the signal transduction, binding profile, and physiological effects of the receptor .
Biochemical Pathways
Dopamine receptors play a critical role in the functioning of the CNS, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and reward .
Result of Action
The molecular and cellular effects of 1-Methylisoindoline’s action are largely dependent on its interaction with the dopamine receptor D2. By acting as a ligand for this receptor, 1-Methylisoindoline can influence the receptor’s activity and thereby modulate dopaminergic neurotransmission . This can have a variety of effects on the CNS, potentially influencing behaviors and physiological functions associated with this system .
Biochemical Analysis
Biochemical Properties
1-Methylisoindoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Related indole derivatives have shown cytotoxicity dependent on various cell lines, including human liver (HUH7), breast (MCF7), and colon (HCT116) cells .
Molecular Mechanism
It is known that indole derivatives can interact with the main amino acid residues at the allosteric binding site of the human dopamine receptor D2 .
Temporal Effects in Laboratory Settings
It is known that isoindolines have been synthesized using simple heating and relatively quick solventless reactions .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that short-chain fatty acids (SCFAs) are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
It is known that isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Subcellular Localization
It is known that isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCJDIBDVFVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560920 | |
Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127797-12-0 | |
Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research highlights a novel synthesis method for (R)-N-Boc-5-bromine-1-methylisoindoline. What are the key advantages of this method compared to potential alternative approaches?
A1: The research paper [] presents a unique synthesis route for (R)-N-Boc-5-bromine-1-methylisoindoline with several advantages:
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